![molecular formula C8H5BrClN3S B13664153 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrido[4,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The starting material, 2-(methylthio)pyrimidin-4(3H)-one, undergoes nucleophilic substitution with thionyl chloride to introduce the chlorine atom.
Bromination: The intermediate product is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclization: The brominated intermediate undergoes cyclization to form the pyrido[4,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduction reactions can modify the pyrimidine ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Thionyl chloride, N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Cross-Coupling: Palladium catalysts, boronic acids, alkenes
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in studies to understand the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidine derivatives and their biological activities.
Chemical Biology: It is employed in chemical biology research to investigate cellular pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Similar structure but lacks the bromine atom.
4-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Similar structure but lacks the bromine atom and has a different substitution pattern.
2-(Methylthio)pyrido[3,4-d]pyrimidine: Lacks both bromine and chlorine atoms.
Uniqueness
8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .
Propiedades
Fórmula molecular |
C8H5BrClN3S |
|---|---|
Peso molecular |
290.57 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H5BrClN3S/c1-14-8-12-6-4(7(10)13-8)2-11-3-5(6)9/h2-3H,1H3 |
Clave InChI |
ASLWFOVKWNEAFL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C=NC=C2C(=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


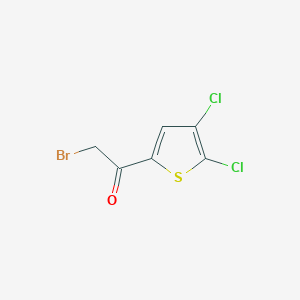

![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
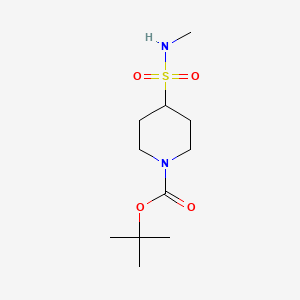
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

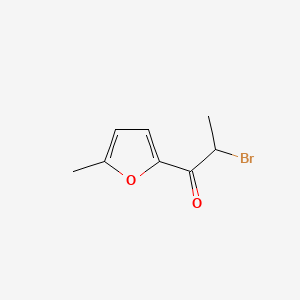
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
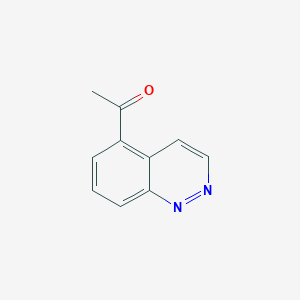
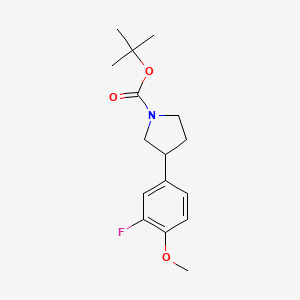
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
